8-Bromo-7-chloro-N4-methylquinoline-3,4-diamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-7-chloro-N4-methylquinoline-3,4-diamine typically involves nucleophilic aromatic substitution reactions. One common method includes the reaction of 4,7-dichloroquinoline with N4-methyl-3,4-diamine in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-7-chloro-N4-methylquinoline-3,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form quinoline derivatives with different oxidation states. Reduction reactions can also modify the functional groups attached to the quinoline ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or ethanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran (THF) or ether.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction reactions can produce quinoline N-oxides or reduced quinoline derivatives.
Scientific Research Applications
8-Bromo-7-chloro-N4-methylquinoline-3,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antimalarial properties.
Medicine: Studied for its potential use in developing new therapeutic agents, particularly in the treatment of infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Bromo-7-chloro-N4-methylquinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of nucleic acids or proteins in microorganisms. The exact molecular targets and pathways can vary depending on the specific application and the organism or system being studied.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-8-chloro-4-N-methylquinoline-3,4-diamine: Similar in structure but with different positions of the bromine and chlorine atoms.
4-Bromo-7-chloro-8-methylquinoline: Another related compound with variations in the substitution pattern on the quinoline ring.
Uniqueness
8-Bromo-7-chloro-N4-methylquinoline-3,4-diamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C10H9BrClN3 |
---|---|
Molecular Weight |
286.55 g/mol |
IUPAC Name |
8-bromo-7-chloro-4-N-methylquinoline-3,4-diamine |
InChI |
InChI=1S/C10H9BrClN3/c1-14-9-5-2-3-6(12)8(11)10(5)15-4-7(9)13/h2-4H,13H2,1H3,(H,14,15) |
InChI Key |
GQIPAXJHGNNLRO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C=CC(=C(C2=NC=C1N)Br)Cl |
Origin of Product |
United States |
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